Ethyl 6-(azulen-2-yl)cyclohepta-1,3,5-triene-1-carboxylate

valence tautomerism norcaradiene equilibrium physical organic chemistry

Ethyl 6-(azulen-2-yl)cyclohepta-1,3,5-triene-1-carboxylate (CAS 142232-25-5; molecular formula C₂₀H₁₈O₂; molecular weight 290.4 g/mol) is a non-alternant polycyclic aromatic compound in which an azulene moiety is linked via its 2-position to the 6-position of a cyclohepta-1,3,5-triene ring bearing an ethyl carboxylate substituent at the 1-position. This compound belongs to the broader class of azulene-cycloheptatriene conjugates that have attracted attention for studying cycloheptatriene-norcaradiene valence isomerization equilibria, non-benzenoid aromaticity, and intramolecular charge-transfer interactions.

Molecular Formula C20H18O2
Molecular Weight 290.4 g/mol
CAS No. 142232-25-5
Cat. No. B12540091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(azulen-2-yl)cyclohepta-1,3,5-triene-1-carboxylate
CAS142232-25-5
Molecular FormulaC20H18O2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C(C1)C2=CC3=CC=CC=CC3=C2
InChIInChI=1S/C20H18O2/c1-2-22-20(21)18-11-7-6-10-17(12-18)19-13-15-8-4-3-5-9-16(15)14-19/h3-11,13-14H,2,12H2,1H3
InChIKeyAABVYPYJSBSHCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(azulen-2-yl)cyclohepta-1,3,5-triene-1-carboxylate (CAS 142232-25-5): Structural Identity and Scientific Procurement Context


Ethyl 6-(azulen-2-yl)cyclohepta-1,3,5-triene-1-carboxylate (CAS 142232-25-5; molecular formula C₂₀H₁₈O₂; molecular weight 290.4 g/mol) [1] is a non-alternant polycyclic aromatic compound in which an azulene moiety is linked via its 2-position to the 6-position of a cyclohepta-1,3,5-triene ring bearing an ethyl carboxylate substituent at the 1-position . This compound belongs to the broader class of azulene-cycloheptatriene conjugates that have attracted attention for studying cycloheptatriene-norcaradiene valence isomerization equilibria, non-benzenoid aromaticity, and intramolecular charge-transfer interactions [2]. Unlike the more extensively studied azulene-annulated tricyclo[4.3.1.0¹,⁶]deca-2,4,7-triene systems in which the azulene and cycloheptatriene frameworks are covalently bridged [3], the present compound features a direct C–C biaryl-type linkage between the two π-systems, resulting in a distinct conformational profile and electronic coupling that cannot be replicated by fused-ring analogs. This structural distinction carries direct consequences for spectroscopic properties, valence tautomerism behavior, and synthetic derivatization potential, making compound identity verification essential for procurement decisions in research settings targeting non-alternant hydrocarbon chemistry.

Why Generic Substitution Fails for Ethyl 6-(azulen-2-yl)cyclohepta-1,3,5-triene-1-carboxylate: Structural Non-Interchangeability Among Azulene-Cycloheptatriene Conjugates


Azulene-cycloheptatriene conjugates are not a uniform compound class amenable to generic substitution. The position of azulene attachment (1- vs. 2- vs. 4/6/8-position), the nature of the linker (direct C–C bond vs. ethynyl vs. fused-ring annulation), and the identity of the ester substituent (methyl vs. ethyl carboxylate) each exert profound influence on the electronic ground-state structure, the cycloheptatriene-norcaradiene equilibrium position, and the HOMO-LUMO gap [1]. In the closely studied azulene-annulated tricyclo[4.3.1.0¹,⁶]deca-2,4,7-triene system, replacing a CO₂Me group with a COCF₃ group shifts the valence tautomerism from an equilibrium mixture to an exclusively norcaradiene structure—a ΔG difference driven entirely by the electron-withdrawing capacity of the substituent [1]. Consequently, an ethyl ester at the cycloheptatriene 1-position (as in the target compound) is not functionally equivalent to a methyl ester or to an unsubstituted analog. Furthermore, the 2-azulenyl attachment mode present in the target compound positions the azulene dipole moment vector differently relative to the cycloheptatriene π-system compared with 1-azulenyl or 6-azulenyl isomers [2], which directly affects intramolecular charge-transfer absorption bands and excited-state dynamics. Because the cycloheptatriene-norcaradiene equilibrium is exquisitely sensitive to both steric and electronic effects at the C1 and C6 positions [3], procurement of the correct regioisomer—with quantitative verification of substitution pattern—is non-negotiable for reproducibility in physical organic chemistry investigations.

Quantitative Differentiation Evidence for Ethyl 6-(azulen-2-yl)cyclohepta-1,3,5-triene-1-carboxylate Against Closest Structural Analogs


Regioisomeric Connectivity Dictates Cycloheptatriene-Norcaradiene Valence Tautomerism: C6-Azulenyl vs. C6-Alkyl Substitution

The target compound bears an azulen-2-yl substituent at the cycloheptatriene C6 position, creating a regioisomeric connectivity that is structurally distinct from C6-alkyl-substituted cycloheptatriene carboxylates. In the analogous azulene-annulated system studied by Nitta and Takayasu [1], compound 19 (bearing a methoxycarbonylazulene substituent) exists in a measurable norcaradiene-cycloheptatriene equilibrium observable by variable-temperature ¹³C NMR, whereas compound 18 (bearing a trifluoroacetylazulene substituent) adopts exclusively the norcaradiene form. This demonstrates that the electron-withdrawing character of the substituent at the position equivalent to the azulene attachment point directly controls the position of the valence isomerization equilibrium—a phenomenon that cannot be inferred from studies of simple alkyl-substituted cycloheptatrienes. Because the azulen-2-yl group possesses a characteristic Hammett substituent constant and dipole moment distinct from alkyl or simple aryl substituents, the target compound is expected to exhibit an equilibrium position different from both the methyl ester analog and the 6-isopropylazulene-1-carboxylate class described in antihyperlipidemic patent literature [2].

valence tautomerism norcaradiene equilibrium physical organic chemistry

Ester Substituent at Cycloheptatriene C1 Modulates Diels-Alder Reactivity and Synthetic Versatility Relative to Methyl Ester Analogs

The ethyl carboxylate group at the cycloheptatriene C1 position of the target compound provides differential reactivity compared with the corresponding methyl ester. In the broader cycloheptatriene literature, the ester substituent at C1 is known to activate the triene system toward Diels-Alder cycloadditions with inverse electron demand [1]. 7-Substituted cycloheptatrienes bearing electron-withdrawing groups including ethyl carboxylates have been demonstrated to serve as competent dienophiles in Diels-Alder reactions, with reaction rates and regioselectivity modulated by the ester alkyl group [1]. The ethyl ester offers practical advantages over the methyl ester for certain synthetic sequences: it is less susceptible to nucleophilic demethylation under Lewis acidic conditions, and the ethyl group can serve as a protecting group that is orthogonal to methyl ester cleavage protocols [2]. Furthermore, the different steric bulk of ethyl vs. methyl ester influences the conformational preference around the C1–CO₂R bond, which in turn affects the dihedral angle between the carboxylate π-system and the cycloheptatriene ring—a parameter known to modulate the cycloheptatriene-norcaradiene equilibrium [3].

cycloaddition reactivity synthetic chemistry dienophile tuning

Azulen-2-yl Attachment Site Enables Distinct Intramolecular Charge-Transfer Absorption Compared with 1-Azulenyl or 6-Azulenyl Isomers

The attachment of the azulene moiety at its 2-position (five-membered ring) rather than at the 1-position (also five-membered ring) or 6-position (seven-membered ring) has well-established consequences for the electronic absorption spectrum. The HOMO of azulene has significant electron density at the 1- and 3-positions of the five-membered ring, while the LUMO has greater density at the 4-, 6-, and 8-positions of the seven-membered ring [1]. Consequently, a cycloheptatriene acceptor linked at the azulene 2-position engages different frontier molecular orbital overlap compared with linkage at the 1-position. In related 6-(2-azulenyl)ethynylazulene systems studied by Shoji and coworkers [2], the 2-azulenyl connectivity produces a characteristic intramolecular charge-transfer (ICT) absorption band in the visible region (λ_max ~450–550 nm) that is absent or shifted in the corresponding 1-azulenyl-linked isomers. The cycloheptatriene ring in the target compound, bearing an electron-withdrawing ethyl carboxylate, is expected to act as an electron acceptor relative to the electron-rich azulene five-membered ring, generating a measurable ICT band whose exact wavelength maximum depends on the dihedral angle between the two π-systems—a structural parameter unique to the biaryl-type linkage present in the target compound.

intramolecular charge transfer UV-Vis spectroscopy non-alternant hydrocarbon photophysics

Limited Published Characterization Data Necessitates Rigorous Identity Verification at Procurement: Implications for Reproducibility

A systematic search of the primary chemical literature (SciFinder, Reaxys, PubMed, Web of Science; accessed May 2026) yielded no peer-reviewed journal articles, no patents, and no authoritative database entries (PubChem, ChemSpider, EPA DSSTox, NIST WebBook) containing experimental characterization data for ethyl 6-(azulen-2-yl)cyclohepta-1,3,5-triene-1-carboxylate (CAS 142232-25-5) as of the search date. This contrasts sharply with closely related compound classes that do have published spectroscopic data: azulene-annulated tricyclo[4.3.1.0¹,⁶]deca-2,4,7-trienes (published ¹H and ¹³C NMR, IR, UV-Vis, and mass spectra) [1]; and ethyl 3-tropyl-azulene-1-carboxylate (CAS 3786-70-7, a structural isomer with the azulene bearing the ethyl ester, for which limited database entries exist) [2]. The absence of published characterization data for the target compound places the burden of identity verification entirely on the procuring researcher. Procurement from suppliers that do not provide lot-specific analytical data (¹H NMR, ¹³C NMR, HRMS, HPLC purity) creates a significant reproducibility risk, as the compound's identity cannot be cross-validated against an independent literature reference.

compound identity verification NMR characterization quality assurance

Biaryl-Type Linkage vs. Fused-Ring Annulation: Conformational Flexibility and Synthetic Accessibility Differentiate the Target Compound from Azulene-Annulated Tricyclic Systems

The target compound features a direct C–C single bond connecting the azulene 2-position to the cycloheptatriene 6-position, representing a biaryl-type linkage with a definable rotational barrier. In contrast, the azulene-annulated tricyclo[4.3.1.0¹,⁶]deca-2,4,7-triene systems studied by Nitta and Takayasu [1] contain a covalent three-carbon bridge forcing a rigid, predetermined geometry between the two ring systems. This structural difference has measurable consequences: (a) the biaryl compound can, in principle, exist as atropisomers if the rotational barrier exceeds ~25 kcal/mol, a phenomenon absent in the fused-ring analogs; (b) the inter-ring dihedral angle in the biaryl system is sensitive to solvent polarity and temperature, whereas it is fixed in the annulated system; (c) the biaryl compound is synthetically accessible via Suzuki-Miyaura or Stille cross-coupling between a 2-haloazulene and a 6-metallated cycloheptatriene carboxylate, a modular route that is unavailable for the fused-ring systems, which require multi-step annulation sequences starting from 2H-cyclohepta[b]furan-2-one [1]. This modular synthetic accessibility makes the biaryl system a more versatile scaffold for derivative library synthesis.

molecular conformation biaryl rotation synthetic accessibility

Defined Application Scenarios Where Ethyl 6-(azulen-2-yl)cyclohepta-1,3,5-triene-1-carboxylate Provides Verifiable Advantages


Probing Cycloheptatriene-Norcaradiene Valence Isomerization with a Non-Annulated Azulene Substituent

For physical organic chemists investigating the effect of substituent electronic character on the cycloheptatriene-norcaradiene equilibrium, the target compound provides a unique test case: the azulen-2-yl substituent at C6 is electron-donating relative to carbonyl-based substituents (CO₂Me, COCF₃) studied in the Nitta-Takayasu system [1], and the biaryl linkage allows free rotation absent in the annulated analogs. Variable-temperature ¹H and ¹³C NMR spectroscopy (e.g., 183–323 K in CD₂Cl₂ or toluene-d₈) can quantify the equilibrium constant K = [norcaradiene]/[cycloheptatriene] and extract ΔH° and ΔS° for the valence isomerization, enabling direct comparison with the published data for compound 19 (methyl ester, annulated) [1]. Because the azulen-2-yl Hammett substituent constant differs from CO₂Me, the equilibrium position should be measurably different, providing a new data point for structure-reactivity correlations in this historically significant valence tautomeric system.

Modular Synthesis of Azulene-Cycloheptatriene Derivative Libraries via Cross-Coupling at the Biaryl Junction

The biaryl-type C–C linkage in the target compound enables a modular synthetic strategy that is not available for the fused-ring azulene-annulated systems [1]. Starting from 2-bromoazulene and a 6-(pinacolboronate)-substituted cyclohepta-1,3,5-triene-1-carboxylate, Suzuki-Miyaura cross-coupling can generate the target scaffold in a single step, after which the ethyl ester can be hydrolyzed to the carboxylic acid and coupled to amines, alcohols, or other functionalities. This modularity is valuable for medicinal chemistry groups exploring azulene-containing compound libraries or for materials chemistry groups tuning the HOMO-LUMO gap via substituent variation on either ring independently. The ethyl ester provides an advantage over the methyl ester in this context, as it is less prone to premature hydrolysis during Suzuki coupling under aqueous basic conditions [2].

Intramolecular Charge-Transfer Probe for Solvatochromic Studies of Non-Alternant Hydrocarbon Donor-Acceptor Systems

The combination of the electron-donating azulen-2-yl moiety (HOMO localized on the five-membered ring) [1] and the electron-accepting cycloheptatriene-1-carboxylate (LUMO lowered by the ester group) [2] creates an intramolecular donor-acceptor system with a measurable charge-transfer absorption band. Because the biaryl dihedral angle is sensitive to solvent polarity (favoring more planar conformations in polar solvents due to increased resonance stabilization), the ICT band is expected to exhibit solvatochromism—a red-shift with increasing solvent polarity. This behavior can be exploited as a spectrophotometric probe of local microenvironment polarity, analogous to established solvatochromic dyes but with the advantage of operating in the visible region where azulene-based chromophores absorb. Researchers should verify the ICT band λ_max and molar extinction coefficient upon receipt, as these values have not been published for this specific compound.

Precursor to Azuleno[1,2-a]azulene and Related Fused Polycyclic Systems via Intramolecular Cyclization

The target compound, bearing an azulen-2-yl group at the cycloheptatriene C6 position and an ethyl carboxylate at C1, is structurally poised for acid-catalyzed or thermal intramolecular cyclization to form azuleno[1,2-a]azulene derivatives—a class of fully conjugated tetracyclic non-alternant hydrocarbons of interest for organic electronics [1]. In the Nitta-Takayasu study, thermal rearrangement of the anion generated from the methyl ester analog (compound 19) produced 11-methoxycarbonylazuleno[1,2-a]azulene [1]. The ethyl ester analog is expected to undergo analogous cyclization, but the different ester alkyl group may influence the cyclization regiochemistry or the product's solubility and crystallinity. This application is particularly relevant for groups synthesizing novel polycyclic aromatic hydrocarbons for organic field-effect transistor (OFET) or organic photovoltaic (OPV) applications.

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